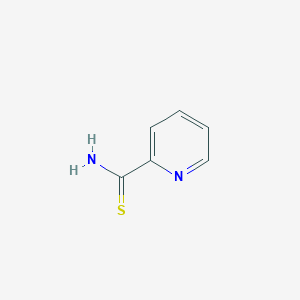

Pyridine-2-carbothioamide

概要

説明

Pyridine-2-carbothioamide (CAS: 5346-38-3), also known as thiopicolinamide, is a sulfur-containing heterocyclic compound with the molecular formula C₆H₆N₂S and a molecular weight of 138.19 g/mol . It features a pyridine ring substituted with a thioamide (-C(S)NH₂) group at the 2-position. This compound serves as a versatile precursor in organic synthesis, particularly for constructing benzimidazoles and other nitrogen-sulfur heterocycles . Its derivatives, such as N-(pyridin-2-yl)this compound (CAS: 39122-38-8), exhibit expanded applications in medicinal chemistry, including kinase inhibitor development .

準備方法

合成ルートと反応条件: 2-ピリジルチオアミドは、さまざまな方法で合成できます。一般的な方法の1つは、水酸化ナトリウムなどの塩基の存在下で、2-クロロピリジンとチオ尿素を反応させることです。 反応は通常還流条件下で行われ、生成物は結晶化により単離されます .

工業生産方法: 工業現場では、2-ピリジルチオアミドの合成には、よりスケーラブルで効率的な方法が採用される場合があります。 たとえば、触媒の存在下で、2-クロロピリジンとチオシアン酸アンモニウムを反応させることにより、より大規模に2-ピリジルチオアミドを生成できます .

化学反応の分析

反応の種類: 2-ピリジルチオアミドは、以下を含むさまざまな化学反応を起こします。

酸化: 対応するスルホンアミドを形成するために酸化される可能性があります。

還元: 対応するアミンを形成するために還元される可能性があります。

一般的な試薬と条件:

酸化: 過酸化水素または過酸などの試薬を穏やかな条件下で使用できます。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

生成される主な生成物:

酸化: スルホンアミド誘導体の形成。

還元: アミン誘導体の形成。

置換: 置換ピリジン誘導体の形成.

4. 科学研究への応用

2-ピリジルチオアミドは、科学研究において幅広い用途を持っています。

化学: これは、より複雑な分子の合成における構成単位として使用されます。

生物学: これは、酵素阻害剤の研究や配位化学におけるリガンドとして使用されます。

医学: これは、潜在的な治療効果を持つ医薬品化合物の合成における中間体として役立ちます。

科学的研究の応用

Anticancer Applications

Metal Complexes as Anticancer Agents

Pyridine-2-carbothioamide derivatives have been extensively studied for their potential as anticancer agents. Notably, ruthenium(II) complexes containing pyridinecarbothioamides have demonstrated promising anticancer properties. Research indicates that these complexes exhibit high selectivity towards specific molecular targets, such as plectin, making them suitable candidates for the development of orally active metallodrugs. Studies have shown that modifications of the metal center can significantly impact their biological activity and physicochemical properties .

Mechanistic Insights

The mechanism of action involves the formation of stable complexes that interact with cellular components, disrupting critical processes such as tubulin polymerization and cell cycle progression. For instance, certain pyridine-thiazolidinone hybrids have been identified as potent dual inhibitors of cyclin-dependent kinases (CDK2) and glycogen synthase kinase 3 beta (GSK3β), showcasing their potential in targeting multiple pathways involved in cancer proliferation .

Antibacterial Activity

Urease Inhibition

This compound derivatives have also shown significant antibacterial activity through urease inhibition. Urease is an enzyme that plays a crucial role in the survival of certain pathogens by facilitating the hydrolysis of urea. Recent studies highlighted that specific derivatives exhibit potent urease inhibition with IC50 values in the low micromolar range, indicating their potential as therapeutic agents against urease-producing bacteria . The structure-activity relationship (SAR) studies suggest that electron-withdrawing groups at specific positions on the pyridine ring enhance inhibitory potency.

Enzyme Inhibition

Mechanistic Studies on Enzyme Interaction

The interaction of this compound derivatives with various enzymes has been a focus of recent research. Spectroscopic studies reveal that these compounds can form hydrogen bonds with key residues in enzyme active sites, leading to effective inhibition. For example, molecular docking studies have provided insights into how these compounds bind to urease, highlighting critical interactions that contribute to their inhibitory effects .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

作用機序

2-ピリジルチオアミドの作用機序には、酵素や受容体などの分子標的との相互作用が含まれます。チオアミド基は水素結合を形成し、金属イオンと配位して、酵素や他のタンパク質の活性を影響を与えます。 この相互作用は、さまざまな生化学経路を調節し、観察される効果につながります .

類似化合物:

ピリジン-2-カルボキサミド: チオアミド基ではなくカルボキサミド基を持つ類似の構造。

ピリジン-2-チオール: チオアミド基ではなくチオール基を含む。

ピリジン-2-スルホンアミド: チオアミド基ではなくスルホンアミド基を含む.

独自性: 2-ピリジルチオアミドは、そのチオアミド基がアナログと比較して独特の化学反応性と生物活性を付与するため、独特です。 チオアミド基中の硫黄原子の存在により、金属イオンやタンパク質との独特の相互作用が可能になり、さまざまな研究用途で貴重な化合物になります .

類似化合物との比較

Comparison with Structurally Similar Compounds

Key Compounds for Comparison

The following compounds are selected for comparative analysis due to their structural or functional similarities:

Pyridine-2-carbothioamide (CAS: 5346-38-3)

N-(Pyridin-2-yl)this compound (CAS: 39122-38-8)

3-Amino-4-(3,4-dimethoxyphenyl)-N-(4-methoxybenzyl)this compound (Compound 27, from synthetic studies)

5,6-Dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole (Synthesized from this compound)

Comparative Analysis

Table 1: Structural and Physicochemical Properties

Key Findings

Structural Modifications and Reactivity

- The base compound This compound (5346-38-3) is reactive toward diamines, enabling cyclization to form benzimidazoles under reflux conditions .

- N-(Pyridin-2-yl)this compound (39122-38-8) incorporates an additional pyridyl group, enhancing its coordination capacity in metal complexes and biological targeting .

- Compound 27 demonstrates how bulky substituents (e.g., methoxy groups) improve selectivity for kinase inhibition, though synthesis yields drop to ~70% compared to simpler derivatives .

N-(Pyridin-2-yl)this compound (39122-38-8): Classified as harmful if swallowed (H302), skin/eye irritant (H315, H319), and respiratory irritant (H335) . Decomposition releases sulfur oxides, necessitating controlled handling .

Applications in Drug Development this compound derivatives show promise in antimicrobial and antitumor research. Compound 27 highlights the role of electron-donating substituents (methoxy groups) in enhancing kinase binding affinity, though in vivo efficacy remains under study .

Data Gaps and Challenges

生物活性

Pyridine-2-carbothioamide (PCA) is a compound that has gained attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its potential as an anticancer agent, its mechanism of action, and its inhibitory effects on various enzymes. The information is supported by data tables, case studies, and significant research findings.

2. Anticancer Activity

Recent studies have highlighted the potential of PCA and its metal complexes as anticancer agents. Notably, the Ru(II) and Os(II) complexes of PCA have shown significant cytotoxicity against various cancer cell lines.

Table 1: Cytotoxicity of PCA Complexes

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Ru(II) Complex | A549 | 5.3 | |

| Os(II) Complex | HCT116 | 4.8 | |

| Rh(III) Complex | PC3 | 6.0 |

These findings suggest that PCA complexes exhibit selective toxicity towards cancer cells while maintaining lower toxicity towards normal cells.

The mechanism by which PCA exerts its anticancer effects involves several pathways:

- Inhibition of Enzymes : PCA has been shown to inhibit urease activity, which is crucial for certain tumor growths. The IC50 values for various derivatives indicate strong inhibition potential, particularly with electron-withdrawing groups at specific positions on the pyridine ring .

- Molecular Docking Studies : Molecular docking has revealed that PCA derivatives interact with key amino acid residues in target enzymes, forming hydrogen bonds that stabilize the complex .

4. Enzyme Inhibition Studies

PCA has demonstrated significant inhibition of urease, an enzyme linked to gastric cancer and other conditions. The potency varies based on the substituents on the pyridine ring.

Table 2: Urease Inhibition Potency of PCA Derivatives

| Compound | IC50 (µM) | Substituent Position |

|---|---|---|

| Rx-6 | 1.07 ± 0.043 | Ortho (Br) |

| Rx-7 | 2.18 ± 0.058 | Ortho (OCH3) |

| Rx-8 | 3.13 ± 0.034 | Ortho (F) |

These results indicate that specific substitutions enhance the inhibitory effects on urease, suggesting a structure-activity relationship that can be exploited in drug design .

Case Study 1: Anticancer Efficacy

In a study examining the cytotoxic effects of PCA derivatives, researchers found that certain compounds exhibited strong antiproliferative activity against human prostate cancer cells (PC3). The study utilized an MTT assay to evaluate cell viability, demonstrating that PCA derivatives could reduce cell proliferation significantly compared to controls .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition profile of PCA derivatives against urease and phospholipase C-γ (PLC-γ). The results indicated that some compounds not only inhibited urease effectively but also showed potential as PLC-γ inhibitors, suggesting their multifaceted role in cancer treatment and management .

6. Conclusion

This compound exhibits promising biological activity, particularly in anticancer applications and enzyme inhibition. Its derivatives show varied potency based on structural modifications, highlighting the importance of chemical design in enhancing therapeutic efficacy. Future research should focus on clinical trials to further validate these findings and explore additional therapeutic applications.

Q & A

Q. Basic: What are the standard synthetic routes for Pyridine-2-carbothioamide, and how do reaction conditions influence yield and purity?

This compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting pyridine-2-carbonyl chloride with ammonium thiocyanate under anhydrous conditions. Key considerations include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity but may require inert atmospheres to prevent hydrolysis .

- Temperature control : Elevated temperatures (60–80°C) improve reaction rates but risk side reactions like cyclization .

- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) is critical to isolate the product from unreacted thiourea derivatives .

Yield optimization requires balancing stoichiometry and reaction time, as excess thiocyanate can lead to byproducts .

Q. Basic: What safety protocols are essential when handling this compound in laboratory settings?

This compound requires strict safety measures due to its potential toxicity and instability:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, especially during solvent evaporation .

- Storage : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent degradation .

Emergency procedures (e.g., spill containment with vermiculite) and disposal via hazardous waste channels are mandatory .

Q. Intermediate: Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

A multi-technique approach ensures accurate characterization:

- NMR spectroscopy :

- IR spectroscopy : Strong absorption bands at ~1250 cm⁻¹ (C=S stretch) and ~3300 cm⁻¹ (N–H stretch) confirm functional groups .

- Mass spectrometry : ESI-MS typically shows [M+H]⁺ ions at m/z 153.1, with fragmentation patterns indicating loss of NH₂ groups .

Q. Advanced: How can computational modeling predict the coordination behavior of this compound with transition metals?

Density Functional Theory (DFT) simulations reveal ligand-metal interactions:

- Binding sites : The thiocarbonyl sulfur and pyridine nitrogen are primary coordination sites, forming stable five-membered chelate rings with metals like Cu(II) or Fe(III) .

- Charge distribution : Natural Bond Orbital (NBO) analysis quantifies electron donation from ligand to metal, influencing complex stability .

- Spectroscopic validation : Simulated IR and UV-Vis spectra can be cross-referenced with experimental data to validate binding modes .

Q. Advanced: How does this compound compare to other thiourea derivatives in stabilizing metal complexes for catalytic applications?

Comparative studies highlight:

- Steric effects : The pyridine ring introduces rigidity, reducing conformational flexibility compared to aliphatic thioureas, which enhances selectivity in catalysis .

- Electronic effects : The electron-withdrawing pyridine group lowers the thiocarbonyl’s electron density, weakening metal-sulfur bonds but increasing oxidative stability .

- Applications : this compound complexes show superior activity in Suzuki-Miyaura couplings compared to phenylthiourea analogs .

Q. Intermediate: What strategies mitigate air and moisture sensitivity in reactions involving this compound?

- Inert atmosphere : Use Schlenk lines or gloveboxes for synthesis and purification .

- Drying agents : Pre-dry solvents with molecular sieves (3Å) and reagents with P₂O₅ .

- Real-time monitoring : In-situ FTIR or Raman spectroscopy detects moisture-induced degradation .

Q. Advanced: How should researchers resolve contradictions in reported biological activities of this compound derivatives?

Address discrepancies through:

- Meta-analysis : Compare datasets across studies, noting variables like assay type (e.g., MIC vs. IC₅₀) or cell lines used .

- Dose-response validation : Reproduce conflicting results under standardized conditions (e.g., fixed pH, temperature) .

- Structural analogs : Synthesize derivatives with modified substituents to isolate structure-activity relationships .

Basic: How can the FINER criteria improve the formulation of research questions on this compound’s applications?

Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) principles:

- Feasible : Ensure access to specialized equipment (e.g., inert atmosphere setups) .

- Novel : Explore understudied areas like photocatalytic degradation mechanisms .

- Ethical : Adhere to protocols for handling toxic intermediates .

Q. Intermediate: What steps ensure reproducibility when replicating literature procedures for this compound synthesis?

- Detailed documentation : Record exact solvent grades, stirring rates, and cooling gradients .

- Control experiments : Compare yields under varying conditions (e.g., anhydrous vs. ambient) .

- Third-party validation : Collaborate with independent labs to verify results .

Q. Advanced: What mechanistic insights can isotopic labeling provide for this compound’s reactivity?

特性

IUPAC Name |

pyridine-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2S/c7-6(9)5-3-1-2-4-8-5/h1-4H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYKQYVSNFPWGKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90201625 | |

| Record name | Picolinamide, thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5346-38-3 | |

| Record name | 2-Pyridinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5346-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Picolinamide, thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005346383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5346-38-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1606 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Picolinamide, thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiopicolinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PICOLINAMIDE, THIO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YN34RW97C7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。